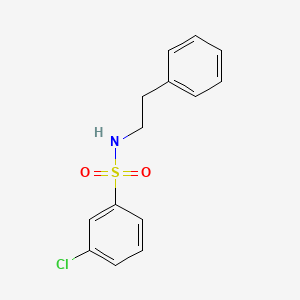

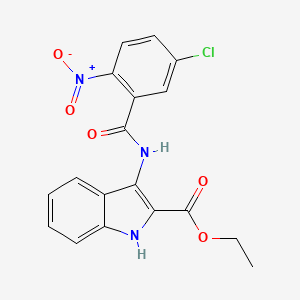

3-chloro-N-phenethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

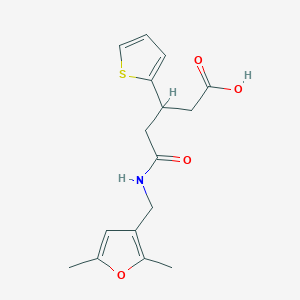

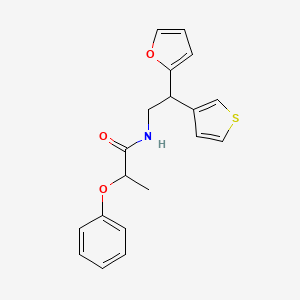

3-chloro-N-phenethylbenzenesulfonamide, also known as CPB, is a sulfonamide derivative that has been studied for its potential use as an anticancer agent. CPB has been shown to have promising results in preclinical studies, and its mechanism of action is currently being investigated.

Aplicaciones Científicas De Investigación

Spectroscopic Studies

- Spectroscopic Analysis : The Fourier-transform infrared spectroscopy (FT-IR) spectrum of similar compounds like 2,4-dichloro-N-phenethylbenzenesulfonamide (DPBS) shows significant insights. The study provides a comprehensive vibrational assignment and analysis of molecular orbitals. This suggests potential applications in studying the vibrational and molecular properties of related compounds, including 3-chloro-N-phenethylbenzenesulfonamide (Kavipriya, Kavitha, Vennila, Rhyman, & Ramasami, 2020).

Antitumor and Anticancer Research

- Antitumor Properties : Research on sulfonamide-focused libraries, including compounds like N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, has led to the discovery of potential antitumor agents. These compounds have shown effectiveness as cell cycle inhibitors in clinical trials (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

- Synthesis and Antitumor Activity : The synthesis and investigation of stereochemistry in compounds like 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have revealed their potential in inhibiting PI3Kα kinase, a target in cancer therapy. This indicates a possible application for this compound in similar pathways (Zhou, Li, Yan, Du, Sun, & Sun, 2015).

Chemical Synthesis and Properties

- Chlorinating Reagent : N-chloro-N-methoxybenzenesulfonamide has been identified as a reactive chlorinating agent for various compounds. This suggests that this compound may also serve a similar role in chemical synthesis (Pu, Li, Lu, & Yang, 2016).

- Ring-Forming Cascade En Route to Inhibitors : The primary sulfonamide group in compounds like 4-chloro-3-nitrobenzenesulfonamide facilitates the construction of [1,4]oxazepine rings, leading to the development of inhibitors for enzymes like carbonic anhydrases (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Environmental Applications

- Soil Column Transport : Studies on similar compounds like chlorsulfuron, a sulfonylurea herbicide, provide insights into the mobility and environmental impact of sulfonamides in agricultural soils. This could relate to the environmental behavior of this compound (Veeh, Inskeep, Roe, & Ferguson, 1994).

Propiedades

IUPAC Name |

3-chloro-N-(2-phenylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c15-13-7-4-8-14(11-13)19(17,18)16-10-9-12-5-2-1-3-6-12/h1-8,11,16H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKLYCVTRSULGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

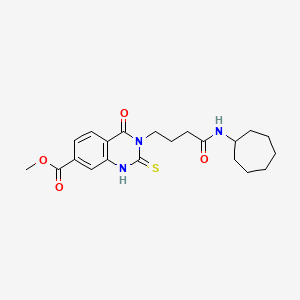

![1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2861663.png)

![[1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2861667.png)

![N-(4-chloro-3-nitrophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2861672.png)